![molecular formula C8H9ClN2 B576749 6-Methylimidazo[1,2-a]pyridine hydrochloride CAS No. 10518-61-3](/img/structure/B576749.png)

6-Methylimidazo[1,2-a]pyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

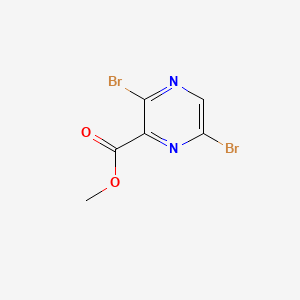

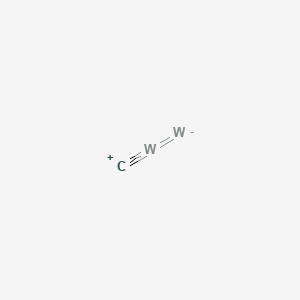

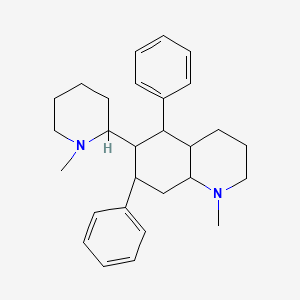

6-Methylimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 10518-61-3 . It has a molecular weight of 168.63 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is synthesized from easily available chemicals due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI code for 6-Methylimidazo[1,2-a]pyridine hydrochloride is 1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom in the molecule .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the condensation between 2-aminopyridine and aldehydes is a common method for constructing the imidazo[1,2-a]pyridine core .Physical And Chemical Properties Analysis

6-Methylimidazo[1,2-a]pyridine hydrochloride is a solid at room temperature .科学的研究の応用

1. Synthesis of Imidazo[1,2-a]pyridines

- Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .

- Method : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Results : This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

2. Antituberculosis Agents

- Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .

- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : Some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

3. Pharmaceutical Intermediates

- Application : 6-Bromoimidazo[1,2-a]pyridine, a related compound, is used in organic syntheses and as pharmaceutical intermediates .

4. Antiviral Agents

5. Antiulcer Agents

6. Anticancer Agents

7. Cyclin-Dependent Kinase Inhibitors

- Application : This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors .

8. Calcium Channel Blockers

9. GABA A Receptor Modulators

Safety And Hazards

The safety data sheet for 6-Methylimidazo[1,2-a]pyridine hydrochloride indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

6-methylimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDVZZMSYRPOPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674423 |

Source

|

| Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

10518-61-3 |

Source

|

| Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)

![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)